tert-butyl(2-fluorophenoxy)dimethylsilane
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Overview
Description
tert-Butyl(2-fluorophenoxy)dimethylsilane: is a chemical compound with the molecular formula C12H19FOSi and a molecular weight of 226.36 g/mol . It is a member of the organosilicon compounds, which are widely used in various fields due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(2-fluorophenoxy)dimethylsilane typically involves the reaction of 2-fluorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via the formation of a silyl ether bond between the silicon atom of tert-butylchlorodimethylsilane and the oxygen atom of 2-fluorophenol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(2-fluorophenoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the cleavage of the silyl ether bond, yielding the parent phenol and silane derivatives.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions often require acidic or basic catalysts and can be carried out in solvents like tetrahydrofuran or dimethylformamide .
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Parent phenol and silane derivatives.
Substitution: Various functionalized phenoxy and silane compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl(2-fluorophenoxy)dimethylsilane involves the formation of a silyl ether bond, which provides stability and protection to the phenolic hydroxyl group. This protection is crucial in multi-step synthesis, where selective deprotection is required. The compound interacts with various molecular targets, including enzymes and receptors, through its phenoxy and silyl groups, influencing their activity and function .
Comparison with Similar Compounds
- tert-Butyl(2-bromophenoxy)dimethylsilane
- tert-Butyl(2-chlorophenoxy)dimethylsilane
- tert-Butyl(2-iodophenoxy)dimethylsilane
- tert-Butyl(2-methylphenoxy)dimethylsilane
Comparison: tert-Butyl(2-fluorophenoxy)dimethylsilane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s stability and reactivity compared to its halogenated counterparts. Additionally, the fluorine atom can influence the compound’s interaction with biological targets, making it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl-(2-fluorophenoxy)-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCONJXQTVOVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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